Pyrenolide C
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Overview
Description
Pyrenolide C is a bioactive macrolide compound isolated from the fungus Pyrenophora teres. It belongs to the class of nonenolides, which are characterized by a ten-membered lactone ring. This compound, along with its analogues Pyrenolide A and Pyrenolide B, exhibits significant biological activities, including antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrenolide C is typically isolated from the culture filtrates of Pyrenophora teres. The fungus is surface-cultured in a malt-dextrose medium for about 20 days at temperatures ranging from 27 to 30°C. The culture filtrate is then extracted with ethyl acetate. The extract undergoes column chromatography on silica gel, followed by purification using preparative thin-layer chromatography (TLC) and crystallization .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. Its production is primarily limited to laboratory-scale isolation from fungal cultures.
Chemical Reactions Analysis
Types of Reactions
Pyrenolide C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at various positions on the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities.
Scientific Research Applications
Pyrenolide C has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: this compound is used to investigate fungal morphogenesis and growth inhibition.
Medicine: Its antifungal properties make it a potential candidate for developing new antifungal agents.
Industry: This compound and its derivatives are explored for their potential use in agriculture as biopesticides
Mechanism of Action
Pyrenolide C exerts its effects by inhibiting the growth of fungal hyphae. It induces the formation of irregularly swollen hyphae, disrupting normal fungal growth and development. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with fungal cell wall synthesis and integrity .
Comparison with Similar Compounds
Similar Compounds
Pyrenolide A: Another nonenolide isolated from , known for its growth-inhibiting and morphogenic activities.
Pyrenolide B: A deoxy derivative of Pyrenolide A, also exhibiting antifungal properties
Uniqueness
Pyrenolide C is unique due to its specific structural features and biological activities.
Properties
CAS No. |
76353-69-0 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2R,4S,5E,8Z)-4-hydroxy-2-methyl-3,4-dihydro-2H-oxecine-7,10-dione |
InChI |
InChI=1S/C10H12O4/c1-7-6-9(12)3-2-8(11)4-5-10(13)14-7/h2-5,7,9,12H,6H2,1H3/b3-2+,5-4-/t7-,9-/m1/s1 |
InChI Key |
JWBPDRMVPZPOHO-RQBIMOGRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](/C=C/C(=O)/C=C\C(=O)O1)O |
Canonical SMILES |
CC1CC(C=CC(=O)C=CC(=O)O1)O |
Origin of Product |
United States |
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